molecular formula C9H7ClF2O B14049656 1-Chloro-1-(2,4-difluorophenyl)propan-2-one

1-Chloro-1-(2,4-difluorophenyl)propan-2-one

Cat. No.: B14049656
M. Wt: 204.60 g/mol
InChI Key: HNBMIPHOYYXZQF-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,4-difluorophenyl)propan-2-one is a halogenated aromatic ketone with the molecular formula C₉H₇ClF₂O and a molecular weight of 204.6 g/mol . Its structure features a propan-2-one backbone substituted with a chlorine atom at the α-carbon and a 2,4-difluorophenyl group at the β-carbon (Figure 1). The chlorine and fluorine substituents contribute to its electrophilic reactivity, making it a versatile building block for nucleophilic substitution or condensation reactions.

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

1-chloro-1-(2,4-difluorophenyl)propan-2-one

InChI

InChI=1S/C9H7ClF2O/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3

InChI Key

HNBMIPHOYYXZQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)F)F)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

Reaction Mechanism and Conditions

The Friedel-Crafts acylation involves electrophilic substitution of 2,4-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) facilitates the formation of the acylium ion, which reacts with the aromatic ring to yield the ketone.

Key Parameters

  • Catalyst : FeCl₃ (1.2 equiv) or AlCl₃ (1.5 equiv)
  • Solvent : Anhydrous dichloromethane (DCM) or toluene
  • Temperature : 0–5°C during initiation, followed by gradual heating to 45–70°C
  • Reaction Time : 8–12 hours

Optimization and Yield

Optimal yields (75–85%) are achieved with FeCl₃ due to its lower propensity for side reactions compared to AlCl₃. Over-chlorination is minimized by maintaining temperatures below 60°C. Post-reaction workup involves quenching with hydrochloric acid (2 M) and extraction with DCM, followed by neutralization with saturated sodium bicarbonate.

Table 1: Friedel-Crafts Acylation Optimization

Parameter Optimal Range Yield (%) Purity (%)
Catalyst (FeCl₃) 1.2 equiv 80 98
Solvent (DCM) Anhydrous 78 97
Temperature 45–60°C 85 99
Reaction Time 10 hours 82 98

Chlorination of Propan-2-one Derivatives

Synthetic Pathway

This method involves chlorinating 1-(2,4-difluorophenyl)propan-2-one using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The ketone’s α-hydrogen is replaced by chlorine via nucleophilic substitution.

Reaction Conditions

  • Chlorinating Agent : SOCl₂ (2.0 equiv)
  • Solvent : Dry tetrahydrofuran (THF)
  • Temperature : 40–50°C
  • Reaction Time : 4–6 hours

Challenges and Solutions

Excess SOCl₂ leads to di-chlorination, reducing yield. Stoichiometric control and gradual reagent addition mitigate this issue. Post-reaction distillation under reduced pressure (20–30 mmHg) isolates the product with 70–75% yield.

Table 2: Chlorination Efficiency

Chlorinating Agent Equiv Yield (%) Side Products (%)
SOCl₂ 2.0 75 5
PCl₅ 1.5 68 12

Epoxide Opening and Oxidation

Multi-Step Synthesis

A patented route (CN105777486A) involves epoxide opening of 2-chloromethyl epoxy propane with 1,3-difluorobenzene, followed by oxidation of the intermediate alcohol to the ketone.

Epoxide Opening
  • Reactants : 2-chloromethyl epoxy propane + 1,3-difluorobenzene
  • Catalyst : FeCl₃ (1.2 equiv)
  • Solvent : Chlorobenzene
  • Temperature : 0°C → 60°C (stepwise)
  • Product : 2-(2,4-difluorophenyl)-1-chloro-3-propanol (80% yield)
Oxidation to Ketone

The alcohol intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane:

  • Oxidizing Agent : PCC (1.5 equiv)
  • Solvent : DCM
  • Temperature : 25°C
  • Reaction Time : 6 hours
  • Yield : 70–75%

Table 3: Oxidation Efficiency

Oxidizing Agent Equiv Yield (%) Purity (%)
PCC 1.5 75 97
Jones Reagent 2.0 65 90

Comparative Analysis of Methods

Yield and Scalability

  • Friedel-Crafts Acylation : Highest yield (85%) but requires stringent anhydrous conditions.
  • Chlorination : Moderate yield (75%) with simpler setup but prone to over-chlorination.
  • Epoxide-Oxidation : Multi-step process with cumulative 60% yield, suitable for large-scale production.

Industrial Applicability

Friedel-Crafts acylation is preferred for bulk synthesis due to fewer steps and higher throughput. The epoxide route offers better purity (99%) for pharmaceutical applications despite lower yields.

Side Reactions and Mitigation

Friedel-Crafts Side Products

  • Di-Acylation : Controlled by limiting chloroacetyl chloride to 1.1 equiv.
  • Ring Chlorination : Avoided using FeCl₃ instead of AlCl₃.

Oxidation Side Products

  • Over-Oxidation : Prevented by using PCC instead of stronger oxidizers like KMnO₄.

Chemical Reactions Analysis

1-Chloro-1-(2,4-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

Impact of Halogenation: The addition of chlorine at the α-carbon (e.g., this compound vs. 1-(2,4-difluorophenyl)propan-2-one) increases molecular weight by ~34.44 g/mol and enhances electrophilicity due to the electron-withdrawing effect of Cl .

Functional Group Modifications :

  • 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one contains bulkier substituents (difluoromethoxy and methylthio groups), which may sterically hinder reactions but improve lipophilicity .
  • The trifluoromethyl group in 1-chloro-1-(3-trifluoromethylphenyl)propan-2-one offers enhanced stability and hydrophobicity compared to fluorine substituents .

Reactivity Comparisons

  • Nucleophilic substitution: The chlorine atom in this compound is more reactive toward nucleophiles (e.g., amines, thiols) compared to non-chlorinated analogs like 1-(2,4-difluorophenyl)propan-2-one .
  • Condensation reactions : The ketone group enables condensation with hydrazines or hydroxylamines to form heterocycles (e.g., pyrazoles), as demonstrated in for methoxy-substituted derivatives .

Biological Activity

1-Chloro-1-(2,4-difluorophenyl)propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. Research has indicated its promising roles in antimicrobial and anticancer applications, making it a subject of various studies aimed at understanding its mechanisms and efficacy.

  • Molecular Formula : C10H8ClF2O
  • Molecular Weight : 220.62 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may form reactive intermediates that can modify proteins or nucleic acids, leading to various biochemical effects. The presence of the chloro and difluorophenyl groups enhances its reactivity and potential selectivity towards biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in addressing resistant strains.

Anticancer Activity

In cancer research, the compound has demonstrated cytotoxic effects against several cancer cell lines. For example, studies have reported the following IC50 values:

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)10

The observed potency indicates that this compound may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against various clinically isolated pathogens. The results showed that it was particularly effective against Candida albicans, with an MIC comparable to fluconazole, a standard antifungal agent. This suggests that the compound could be a viable alternative for treating fungal infections.

Case Study 2: Anticancer Potential

In a study focusing on breast cancer treatment, researchers investigated the effects of this compound on MCF-7 cells. The findings indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. These results highlight its potential as an anticancer therapeutic agent.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-Chloro-1-(2,4-difluorophenyl)propan-2-one, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution of a pre-functionalized propanone derivative. For example:

  • Step 1 : React 2,4-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate.
  • Step 2 : Optimize temperature (0–5°C for exothermic reactions) and stoichiometry to minimize byproducts like polyhalogenated species.
  • Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key parameters affecting yield include solvent polarity (e.g., dichloromethane for Friedel-Crafts), catalyst loading, and steric effects from the difluorophenyl group. Evidence from analogous syntheses (e.g., hydrazone derivatives) highlights the importance of low-temperature diazonium salt coupling to preserve ketone functionality .

Basic: How can structural elucidation of this compound be achieved using crystallographic and spectroscopic techniques?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software for structure refinement. Mount single crystals on a diffractometer (Mo/Kα radiation) and solve via direct methods. The difluorophenyl and chloro groups induce torsional strain, visible in bond angles and packing diagrams .
  • Spectroscopy :
    • NMR : Assign peaks using ¹H/¹³C NMR (CDCl₃). The deshielded carbonyl carbon (C=O) appears at ~200 ppm. Fluorine atoms split adjacent proton signals (e.g., J = 8–12 Hz for ortho-F).
    • MS : Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z ≈ 218).

Cross-validate data with computational models (DFT) to resolve ambiguities in stereoelectronic effects .

Advanced: How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

Methodological Answer:
Discrepancies often arise in kinetic vs. thermodynamic control of reactions or solvent effects on transition states. To address:

Replicate experiments under varying conditions (e.g., polar vs. nonpolar solvents).

Perform DFT calculations (Gaussian09, B3LYP/6-311+G(d,p)) to model reaction pathways. Compare activation energies with experimental yields.

Use NMR titration to detect intermediates (e.g., enolate formation in basic conditions).

For example, unexpected regioselectivity in nucleophilic attacks may stem from fluorine’s electron-withdrawing effects, altering charge distribution .

Advanced: What strategies are effective for studying the compound’s potential in antimicrobial drug design?

Methodological Answer:

Derivatization : Synthesize analogs (e.g., triazole or hydrazone derivatives) via click chemistry or condensation .

In vitro assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi (agar diffusion).

Molecular docking : Use GOLD or AutoDock to simulate binding to target enzymes (e.g., fungal CYP51). The difluorophenyl group enhances hydrophobic interactions in active sites .

Evidence from structurally similar chalcones shows enhanced activity when electron-withdrawing groups (e.g., Cl, F) improve membrane permeability .

Advanced: How can reaction mechanisms involving this ketone be validated experimentally?

Methodological Answer:

  • Isotopic labeling : Introduce ¹⁸O into the carbonyl group to track nucleophilic acyl substitution pathways.
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D₂O vs. H₂O).
  • In situ IR : Monitor carbonyl stretch (∼1700 cm⁻¹) disappearance during reaction progression.

For instance, in hydrazone formation (via diazonium coupling), the mechanism proceeds through a Jaffe reaction pathway, confirmed by trapping intermediates with NaBH₄ .

Advanced: What computational approaches best predict the compound’s photophysical properties?

Methodological Answer:

  • TD-DFT : Calculate UV-Vis spectra (CAM-B3LYP/def2-TZVP) to predict λmax. Fluorine atoms redshift absorption due to σ→σ* transitions.
  • Solvatochromism : Model solvent effects (PCM) on fluorescence quantum yield.
  • Non-covalent interactions (NCI) : Analyze weak interactions (e.g., C–H···F) influencing crystal packing .

Validation requires correlating computed data with experimental UV-Vis and fluorescence spectra.

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